Cas no 381697-36-5 (3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid)
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propionic acid
- 3-(3,5-Dimethyl-1-phenyl-1 H -pyrazol-4-yl)-propionic acid
- 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid
- 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanoic acid
- 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoicacid
- STK299422
- Cambridge id 6653841
- HMS2399H24
- BBL012088
- CHEMBL1467365
- CS-0224774
- MLS000111546
- Z57683699
- 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid
- VS-03199
- CCG-116586
- HMS1617E21
- 381697-36-5
- F1727-0231
- AKOS000264042
- DTXSID90354827
- SMR000107468
- MFCD02975825
- AB00114382-01
- 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid, AldrichCPR
- DA-06285
- EN300-12081
- 3-(3,5-dimethyl-1-phenyl-1 h-pyrazol-4-yl)-propionic acid
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- MDL: MFCD02975825
- Inchi: 1S/C14H16N2O2/c1-10-13(8-9-14(17)18)11(2)16(15-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18)
- InChI Key: MWQSXCADNTVCPO-UHFFFAOYSA-N
- SMILES: OC(CCC1C(C)=NN(C2C=CC=CC=2)C=1C)=O
Computed Properties
- Exact Mass: 244.12100
- Monoisotopic Mass: 244.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 418.0±40.0 °C at 760 mmHg
- Flash Point: Not available
- PSA: 55.12000
- LogP: 2.50630
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008491-1g |
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid |
381697-36-5 | 1g |
6144CNY | 2021-05-07 | ||
| Fluorochem | 027858-1g |
3-(3,5-Dimethyl-1-phenyl-1 H -pyrazol-4-yl)-propionic acid |
381697-36-5 | 1g |
£210.00 | 2022-03-01 | ||
| Fluorochem | 027858-5g |
3-(3,5-Dimethyl-1-phenyl-1 H -pyrazol-4-yl)-propionic acid |
381697-36-5 | 5g |
£591.00 | 2022-03-01 | ||
| Alichem | A049005197-5g |
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid |
381697-36-5 | 95% | 5g |
$850.50 | 2023-09-02 | |
| TRC | D684028-100mg |
3-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)Propanoic Acid |
381697-36-5 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D684028-500mg |
3-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)Propanoic Acid |
381697-36-5 | 500mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D684028-1g |
3-(3,5-Dimethyl-1-Phenyl-1h-Pyrazol-4-Yl)Propanoic Acid |
381697-36-5 | 1g |
$ 275.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008491-1g |
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid |
381697-36-5 | 1g |
6144.0CNY | 2021-07-13 | ||
| Chemenu | CM519314-1g |
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid |
381697-36-5 | 95% | 1g |
$109 | 2022-06-11 | |
| Enamine | EN300-12081-50mg |
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid |
381697-36-5 | 95.0% | 50mg |
$29.0 | 2023-10-02 |
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid
Professional Introduction to 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic Acid (CAS No. 381697-36-5)
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 381697-36-5, has garnered attention due to its structural motifs that are commonly associated with pharmacological efficacy. The presence of a pyrazole ring system, combined with a propenoic acid moiety, suggests a high degree of versatility in its chemical reactivity and biological interactions.
The pyrazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways. Specifically, the 1H-pyrazole derivative found in this compound has been extensively studied for its potential applications in the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. The dimethyl substitution at the 3-position and the phenyl group at the 1-position further enhance the compound's interaction with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The structural features of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid align well with this trend, as it embodies several key characteristics that are highly sought after in drug discovery: a rigid aromatic core, multiple sites for functionalization, and the potential to engage with multiple biological receptors.
One of the most compelling aspects of this compound is its potential to act as a scaffold for drug development. The pyrazole ring can be modified in numerous ways to fine-tune its pharmacological properties, while the propenoic acid side chain provides an additional point of interaction with biological targets. This dual functionality makes it an attractive candidate for designing molecules that can simultaneously modulate multiple pathways, potentially leading to more effective therapeutic outcomes.
Recent studies have begun to explore the pharmacokinetic and pharmacodynamic properties of derivatives similar to 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid. These studies have highlighted the compound's ability to exhibit significant inhibitory effects on various enzymes and receptors involved in disease processes. For instance, preliminary data suggest that this compound may have potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes.
The synthesis of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid involves a series of well-established organic reactions that are commonly employed in pharmaceutical chemistry. The process typically begins with the condensation of appropriate precursors to form the pyrazole core, followed by functional group transformations to introduce the dimethyl and phenyl substituents. Subsequent reactions then lead to the formation of the propenoic acid side chain. The synthetic route is designed to maximize yield and purity while minimizing unwanted byproducts.
The chemical stability of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid is another critical factor that must be considered in its development as a pharmaceutical agent. Extensive stability studies have been conducted to assess its behavior under various conditions, including storage at different temperatures and exposure to light and moisture. These studies have shown that the compound remains stable under typical storage conditions but may degrade under extreme conditions, necessitating careful handling and formulation strategies.
In conclusion, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 381697-36-5) represents a promising lead compound in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that we will see more derivatives entering clinical trials in the coming years.
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